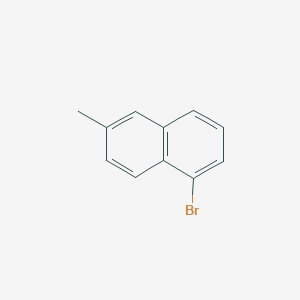

1-Bromo-6-methylnaphthalene

Description

The exact mass of the compound 1-Bromo-6-methylnaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-6-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDPUGSDUDHPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348768 | |

| Record name | 1-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68251-76-3 | |

| Record name | 1-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-Bromo-6-methylnaphthalene

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-6-methylnaphthalene

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of advanced pharmaceutical and materials science applications. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We present a robust and well-established synthetic route based on the Sandmeyer reaction, offering detailed, step-by-step protocols for the preparation of the requisite precursor, 6-methyl-1-naphthylamine, and its subsequent conversion to the target compound. Furthermore, this guide details the essential analytical techniques for the structural confirmation and purity assessment of 1-Bromo-6-methylnaphthalene. While experimental spectral data for this specific isomer is not widely available in public repositories, we provide a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), grounded in data from analogous structures.

Introduction and Significance

1-Bromo-6-methylnaphthalene is a substituted polycyclic aromatic hydrocarbon with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of the bromine atom at the 1-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. The methyl group at the 6-position subtly modulates the electronic properties and steric environment of the naphthalene core. This specific arrangement is of interest in the design of novel molecular scaffolds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, as well as in the synthesis of advanced organic electronic materials.

This guide aims to provide both the practical "how" and the fundamental "why" behind the synthesis and characterization process, empowering researchers to confidently produce and validate this important chemical intermediate.

Recommended Synthetic Strategy: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aromatic amine into an aryl halide.[1] This transformation proceeds via an aryl diazonium salt intermediate, which is then catalytically displaced by a halide using a copper(I) salt.[2][3] This method is particularly advantageous as it offers high regioselectivity, with the position of the incoming halide being dictated by the original position of the amine group.

The overall synthetic pathway proposed here involves two main stages:

-

Synthesis of the Precursor: Reduction of 6-methyl-1-nitronaphthalene to 6-methyl-1-naphthylamine.

-

Diazotization and Bromination: Conversion of 6-methyl-1-naphthylamine to 1-Bromo-6-methylnaphthalene via the Sandmeyer reaction.

This two-step approach is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for 1-Bromo-6-methylnaphthalene.

Experimental Protocols

Part 1: Synthesis of 6-methyl-1-naphthylamine (Precursor)

The synthesis of the amine precursor is most commonly achieved by the reduction of the corresponding nitro compound.[4][5] Catalytic hydrogenation or reduction with metals in acidic media are both effective methods.

Protocol: Reduction of 6-methyl-1-nitronaphthalene

-

Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 6-methyl-1-nitronaphthalene (1.0 eq).

-

Solvent: Add a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: While stirring vigorously, add a solution of tin(II) chloride dihydrate (SnCl₂, 3.0-4.0 eq) dissolved in concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the mixture is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-methyl-1-naphthylamine.

Part 2: Synthesis of 1-Bromo-6-methylnaphthalene

This stage involves the classic two-step, one-pot Sandmeyer reaction.[6][7]

Protocol: Sandmeyer Bromination of 6-methyl-1-naphthylamine

-

Diazotization:

-

In a three-necked round-bottom flask, dissolve 6-methyl-1-naphthylamine (1.0 eq) in aqueous hydrobromic acid (HBr, 48%, ~3-4 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrobromide salt may precipitate.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained below 5 °C. A slight color change may be observed.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr.

-

Slowly and carefully, add the cold diazonium salt solution to the CuBr solution with vigorous stirring. This step is often accompanied by the evolution of nitrogen gas (foaming).

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product into an organic solvent such as dichloromethane or diethyl ether (3x volume).

-

Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with a non-polar solvent like hexanes) to yield 1-Bromo-6-methylnaphthalene as the final product.

-

Reaction Mechanism: The Sandmeyer Reaction

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3]

Caption: Radical mechanism of the Sandmeyer bromination reaction.

The key steps are:

-

Single-Electron Transfer (SET): The Cu(I) salt donates an electron to the diazonium salt.

-

Dediazoniation: The resulting radical intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to form an aryl radical.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from the newly formed Cu(II) species, yielding the final aryl bromide product and regenerating the Cu(I) catalyst.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Bromo-6-methylnaphthalene. The following section outlines the expected data from standard analytical techniques.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₁H₉Br |

| Molecular Weight | 221.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow solid or oil |

| Melting/Boiling Point | Data not available[8] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 220, 222 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The predicted spectra are based on the known assignments for 1-methylnaphthalene, with shifts adjusted for the electronic effects of the bromine substituent.

Predicted ¹H NMR Spectrum (Solvent: CDCl₃)

-

Aromatic Protons (δ 7.2-8.2 ppm): The spectrum is expected to show a complex multiplet pattern for the 6 aromatic protons. The proton peri to the bromine (at C8) will likely be the most downfield.

-

Methyl Protons (δ ~2.5 ppm): A singlet integrating to 3 hydrogens is expected for the methyl group at the C6 position.

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃)

-

Aromatic Carbons (δ 120-135 ppm): Ten distinct signals are expected in the aromatic region. The carbon directly attached to the bromine (C1) will be significantly shifted and may show reduced intensity due to quadropolar relaxation.

-

Methyl Carbon (δ ~21 ppm): A single signal is expected for the methyl carbon.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Methyl C-H | 2950 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-Br | 650 - 550 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine. The most characteristic feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Safety and Handling

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids (HCl, HBr) are corrosive and should be handled in a fume hood. Sodium nitrite is an oxidizer and is toxic if ingested.

-

Reaction: The diazotization reaction must be kept cold, as diazonium salts can be explosive when isolated or heated. The decomposition of the diazonium salt in the Sandmeyer step should be controlled to manage the evolution of nitrogen gas.

-

Product: Substituted naphthalenes should be handled with care as they can be irritants and may have unknown long-term toxicity.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the . By leveraging the classic Sandmeyer reaction, researchers can reliably access this valuable synthetic intermediate. The provided protocols and characterization data, including predictive analyses, serve as a robust resource for scientists in drug discovery and materials science, facilitating the exploration of novel chemical entities based on the substituted naphthalene scaffold.

References

-

Sandmeyer Reaction. (2023). In Wikipedia. Retrieved from [Link]

-

1-methylnaphthalene. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. (2017). Journal of Chemical Sciences. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-bromo-6-methylnaphthalene (C11H9Br). (n.d.). PubChemLite. Retrieved from [Link]

-

1-bromo-6-methylnaphthalene. (n.d.). ChemSynthesis. Retrieved from [Link]

- CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene. (n.d.). Google Patents.

-

6-Bromo-1-methylnaphthalene. (n.d.). PubChem. Retrieved from [Link]

- CA1241664A - Process for the preparation of 1-naphthylamine. (n.d.). Google Patents.

- EP0174563B1 - Process for preparing 1-naphthyl amine. (n.d.). Google Patents.

Sources

- 1. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 2. 2-Bromo-6-methylnaphthalene | C11H9Br | CID 640592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents [patents.google.com]

- 5. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

physical and chemical properties of 1-Bromo-6-methylnaphthalene

An In-depth Technical Guide to 1-Bromo-6-methylnaphthalene: Properties, Reactivity, and Synthetic Potential

Authored by a Senior Application Scientist

Introduction: 1-Bromo-6-methylnaphthalene is a substituted aromatic hydrocarbon that serves as a valuable, yet specialized, building block in organic synthesis. Its bifunctional nature, featuring a reactive bromine atom on the rigid naphthalene core and a methyl group for steric and electronic modulation, makes it a molecule of interest for researchers in materials science and medicinal chemistry. While not as commonly documented as some of its isomers, understanding its fundamental properties and reactivity is key to unlocking its potential in the synthesis of complex molecular architectures, including polycyclic aromatic hydrocarbons and pharmaceutical intermediates. This guide provides a comprehensive overview of its known characteristics, inferred reactivity based on established chemical principles, and potential applications for professionals in drug development and chemical research.

Molecular and Physicochemical Properties

The unique arrangement of the bromo and methyl substituents on the naphthalene scaffold dictates the molecule's physical behavior and interactions. While specific experimental data for 1-Bromo-6-methylnaphthalene is not widely published, we can infer its properties from closely related isomers and the parent compounds.

Table 1: Core Identifiers and Physical Properties of 1-Bromo-6-methylnaphthalene and Related Compounds

| Property | 1-Bromo-6-methylnaphthalene | 1-Bromo-2-methylnaphthalene | 1-Bromo-4-methylnaphthalene |

| CAS Number | 68251-76-3[1] | 2586-62-1[2] | 6627-78-7[3] |

| Molecular Formula | C₁₁H₉Br[1][4] | C₁₁H₉Br[2] | C₁₁H₉Br[3] |

| Molecular Weight | 221.10 g/mol [1][4] | 221.09 g/mol [2] | 221.09 g/mol [3] |

| Physical Form | Not specified (likely liquid or low-melting solid) | Liquid[2] | Liquid[3] |

| Boiling Point | Data not available | 296 °C (lit.)[2] | 162-164 °C / 12 mmHg (lit.)[3] |

| Melting Point | Data not available | 357.69 K (84.54 °C) (Predicted)[5] | Data not available |

| Density | Data not available | 1.418 g/mL at 25 °C (lit.)[2] | 1.419 g/mL at 25 °C (lit.)[3] |

| Refractive Index | Data not available | n20/D 1.648 (lit.)[2] | n20/D 1.651 (lit.)[3] |

| Solubility | Insoluble in water (predicted); Soluble in organic solvents like toluene, THF, and chlorinated hydrocarbons. | Insoluble in water (predicted) | Insoluble in water (predicted) |

Causality Insight: The high boiling points of these compounds are attributable to the large, polarizable naphthalene core, which leads to significant van der Waals forces. The bromine atom further enhances polarity and molecular weight. Solubility in nonpolar organic solvents is expected due to the predominantly hydrocarbon nature of the molecule.

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-Bromo-6-methylnaphthalene. While a dedicated spectrum for this isomer is not publicly available, its expected spectral features can be reliably predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex, showing distinct signals in the aromatic region (typically 7.0-8.5 ppm). The methyl group protons would appear as a sharp singlet further upfield (around 2.5 ppm). The coupling patterns of the aromatic protons would be crucial for confirming the 1,6-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 unique signals, one for each carbon atom in the asymmetric structure. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity. Spectral databases for isomers like 2-bromo-6-methylnaphthalene can provide reference chemical shifts[6].

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The molecular weight is 221.10 g/mol [1][4].

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring (around 3050 cm⁻¹) and the methyl group (around 2920 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Bromo-6-methylnaphthalene stems from the reactivity of the C-Br bond, making it a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. This is particularly relevant in drug development, where the construction of complex biaryl systems is a common strategy.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. These reactions allow for the precise and efficient assembly of complex molecular frameworks.

Key Experimental Workflow: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.

Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Bromo-6-methylnaphthalene (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Degas a suitable solvent system (e.g., toluene/water, dioxane, or DME) by bubbling with argon or nitrogen for 15-30 minutes, then add it to the flask via cannula or syringe.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.

Causality Insight: The base is crucial for activating the organoboron species to form a more nucleophilic boronate complex, which then enters the catalytic cycle. An inert atmosphere is mandatory because the palladium(0) catalyst is sensitive to oxidation, which would deactivate it.

Caption: Proposed synthesis of 1-Bromo-6-methylnaphthalene via direct bromination.

Experimental Consideration: The choice of solvent and temperature is critical in directing the substitution. Non-polar solvents often favor substitution at the alpha-position (C1, C4, C5, C8). Given that the C1 position is sterically unhindered and activated, it is a likely site for bromination. The resulting isomeric mixture would necessitate careful purification, likely via fractional distillation or column chromatography.

Applications in Research and Drug Development

Substituted naphthalenes are privileged structures in medicinal chemistry. The value of 1-Bromo-6-methylnaphthalene lies in its role as an intermediate for creating more complex molecules. For instance, the related intermediate, methyl 6-bromo-2-naphthoate, is crucial for the synthesis of the retinoid drug Adapalene and the hepatitis C drug Dasabuvir.[7]

The 1-bromo-6-methylnaphthalene scaffold could be used to synthesize novel analogues of existing drugs or to build new chemical entities for screening. The ability to use it in cross-coupling reactions allows for the systematic exploration of chemical space by attaching various other molecular fragments, a key process in structure-activity relationship (SAR) studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such novel compounds is a critical part of the drug development pipeline, where in silico methods can provide valuable preliminary insights.[8]

Safety and Handling

As a halogenated aromatic hydrocarbon, 1-Bromo-6-methylnaphthalene requires careful handling in a laboratory setting.

-

GHS Hazard Classification: According to notifications to the European Chemicals Agency (ECHA) for this substance, it is classified as:

-

Harmful if swallowed (Acute Toxicity, Oral) [9] * Causes skin irritation [9] * Causes serious eye irritation [9] * May cause respiratory irritation [9] * Toxic to aquatic life with long-lasting effects [9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12]

Conclusion

1-Bromo-6-methylnaphthalene represents a synthetically useful, if underutilized, chemical intermediate. Its true value is realized through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, which transforms it from a simple building block into a key component for constructing intricate and high-value molecules. For researchers and drug development professionals, this compound offers a platform for generating novel structures with potential applications in pharmacology and materials science. A thorough understanding of its reactivity and careful handling are paramount to leveraging its full synthetic potential.

References

-

1-bromo-6-methylnaphthalene. (2025). ChemSynthesis. Retrieved January 21, 2026, from [Link]

-

Buckminsterfullerene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

-

6-Bromo-1-methylnaphthalene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. (2022). Organic Letters. ACS Publications. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet: 1-Bromonaphthalene. (2019). Carl ROTH. Retrieved January 21, 2026, from [Link]

-

Naphthalene, 1-bromo-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (n.d.). Google Patents.

-

Naphthalene, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. (2023). MDPI. Retrieved January 21, 2026, from [Link]

-

2-Bromo-6-methylnaphthalene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Naphthalene, 1-bromo-. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

Naphthalene, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. (2024). PMC. Retrieved January 21, 2026, from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. 1-ブロモ-2-メチルナフタレン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-ブロモ-4-メチルナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Bromo-6-methylnaphthalene | C11H9Br | CID 640592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromo-1-methylnaphthalene | C11H9Br | CID 12327039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 1-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. carlroth.com [carlroth.com]

Spectroscopic Characterization of 1-Bromo-6-methylnaphthalene: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 1-Bromo-6-methylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a comprehensive understanding of the molecule's spectral properties. In the absence of publicly available experimental spectra for 1-Bromo-6-methylnaphthalene, this guide leverages data from analogous substituted naphthalenes and computational predictions to provide a robust analytical framework.

Introduction

1-Bromo-6-methylnaphthalene (C₁₁H₉Br) is a substituted aromatic hydrocarbon with a molecular weight of approximately 221.10 g/mol .[1] Its structure, featuring a naphthalene core with bromo and methyl substituents, gives rise to a unique electronic and vibrational profile. Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of such molecules. This guide delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Bromo-6-methylnaphthalene, providing the foundational knowledge for its analysis in a research or quality control setting.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the naphthalene ring system is used.

Caption: Molecular structure of 1-Bromo-6-methylnaphthalene with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Bromo-6-methylnaphthalene in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.6 - 7.8 | Doublet | J ≈ 7-9 |

| H-3 | 7.2 - 7.4 | Triplet | J ≈ 7-9 |

| H-4 | 7.9 - 8.1 | Doublet | J ≈ 7-9 |

| H-5 | 7.4 - 7.6 | Doublet | J ≈ 8-10 |

| H-7 | 7.3 - 7.5 | Doublet of doublets | J ≈ 8-10, 1-2 |

| H-8 | 7.8 - 8.0 | Doublet | J ≈ 8-10 |

| CH₃ | 2.4 - 2.6 | Singlet | - |

Note: These are predicted values based on the analysis of substituted naphthalenes. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group.

-

Aromatic Protons (7.2 - 8.1 ppm): The protons on the naphthalene ring will appear in the aromatic region of the spectrum.[2]

-

The bromine atom at the C1 position will deshield the adjacent H-2 and peri H-8 protons, causing them to resonate at a lower field (higher ppm).

-

The methyl group at the C6 position is weakly electron-donating and will slightly shield the ortho H-5 and H-7 protons, causing them to appear at a relatively higher field.

-

The expected multiplicities (singlet, doublet, triplet) arise from spin-spin coupling with neighboring protons. For instance, H-2 will be a doublet due to coupling with H-3. H-3 will appear as a triplet due to coupling with both H-2 and H-4.

-

-

Methyl Protons (2.4 - 2.6 ppm): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, thus they will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Bromo-6-methylnaphthalene in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-Bromo-6-methylnaphthalene will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 128 - 132 |

| C-3 | 125 - 129 |

| C-4 | 126 - 130 |

| C-4a | 132 - 136 |

| C-5 | 127 - 131 |

| C-6 | 135 - 140 |

| C-7 | 128 - 132 |

| C-8 | 124 - 128 |

| C-8a | 130 - 134 |

| CH₃ | 20 - 25 |

Note: These are predicted values based on substituent effects on the naphthalene ring.[4] Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups and their position on the aromatic ring.

-

Aromatic Carbons (120 - 140 ppm): All ten carbons of the naphthalene ring will resonate in the aromatic region.

-

The carbon directly attached to the bromine atom (C-1) will have its chemical shift influenced by the "heavy atom effect" of bromine, and its resonance will be in the lower part of the aromatic region.

-

The carbon bearing the methyl group (C-6) will be deshielded and appear at a lower field.

-

The quaternary carbons (C-4a and C-8a) will typically have lower intensities compared to the protonated carbons.

-

-

Methyl Carbon (20 - 25 ppm): The carbon of the methyl group will appear at a high field (low ppm value), characteristic of sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 1-Bromo-6-methylnaphthalene in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a larger spectral width (e.g., 0-220 ppm).

-

A greater number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 1-Bromo-6-methylnaphthalene will show characteristic absorption bands corresponding to the functional groups and the aromatic structure.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Methyl C-H stretch |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1450 - 1370 | Methyl C-H bend |

| 1250 - 1000 | C-Br stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

Note: These are predicted ranges based on characteristic group frequencies for substituted naphthalenes.[5]

Interpretation of the IR Spectrum

-

C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

-

C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.

-

C-Br Stretch: A moderate to strong absorption in the 1250-1000 cm⁻¹ region is expected for the C-Br stretching vibration.

-

Out-of-Plane Bending: The pattern of absorption in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[6]

-

Sample Preparation: Place a small amount of solid 1-Bromo-6-methylnaphthalene directly onto the ATR crystal.[7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum Data

| m/z | Ion | Comments |

| 220/222 | [M]⁺• | Molecular ion peak. The presence of two peaks with approximately 1:1 intensity ratio is characteristic of a bromine-containing compound (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| 141 | [M-Br]⁺ | Loss of a bromine radical. |

| 115 | [C₉H₇]⁺ | Further fragmentation, possibly loss of C₂H₂ from the [M-Br]⁺ fragment. |

Note: These are predicted fragmentation patterns based on the principles of mass spectrometry for bromoaromatic compounds.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most critical information is the molecular ion peak ([M]⁺•). For 1-Bromo-6-methylnaphthalene, this will appear as a pair of peaks at m/z 220 and 222, corresponding to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near-equal natural abundance of these isotopes results in an M/M+2 pattern with a roughly 1:1 intensity ratio.

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can fragment. A common fragmentation pathway for aryl bromides is the loss of the bromine atom, which would result in a significant peak at m/z 141 ([M-Br]⁺). Further fragmentation of the resulting naphthylmethyl cation could lead to smaller fragments.

Caption: Predicted fragmentation pathway for 1-Bromo-6-methylnaphthalene in EI-MS.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source with a 70 eV electron beam to ionize the sample molecules.[8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-Bromo-6-methylnaphthalene. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and corresponding experimental protocols, offer a comprehensive framework for researchers and scientists. While direct experimental data is currently elusive in public databases, the principles outlined here, grounded in the established spectroscopic behavior of substituted naphthalenes, provide a reliable foundation for the identification and characterization of this compound. It is recommended that any future experimental work on 1-Bromo-6-methylnaphthalene be compared against the predictions laid out in this guide to further validate its structural and electronic properties.

References

- Bruker. (n.d.). NMR Spectroscopy. Retrieved from a relevant Bruker resource on NMR spectroscopy.

-

Laali, K. K., & Hansen, P. E. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen, 11(8), e202200088. [Link]

- LibreTexts. (2022).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12327039, 6-Bromo-1-methylnaphthalene. Retrieved from [Link]

- ChemSynthesis. (n.d.). 1-bromo-6-methylnaphthalene.

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]

- Bernstein, H. J., & Pitzer, K. S. (1946). The Infrared and Raman Spectra of Naphthalene and its Deuterated Derivatives. The Journal of Chemical Physics, 14(4), 259-268.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

-

Laskin, J., & Futrell, J. H. (2000). Internal Energy Distributions Resulting from Sustained Off-Resonance Excitation in Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. II. Fragmentation of the 1-Bromonaphthalene Radical Cation. The Journal of Physical Chemistry A, 104(25), 5957-5966. [Link]

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Senthilkumar, K., & Kolandaivel, P. (2015). NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 75-86.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. d-nb.info [d-nb.info]

- 3. NMR Solvents [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. astrochemistry.org [astrochemistry.org]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Guide to the Crystal Structure Analysis of 1-Bromo-6-methylnaphthalene: A Methodological Approach

This technical guide provides a comprehensive overview of the principles and methodologies required for the crystal structure analysis of 1-Bromo-6-methylnaphthalene. While a published crystal structure for this specific isomer is not currently available in open-access databases, this document will serve as an in-depth instructional resource for researchers, scientists, and drug development professionals. By leveraging established protocols for related naphthalene derivatives, this guide will delineate a robust workflow from synthesis and crystallization to single-crystal X-ray diffraction and data analysis, thereby providing a complete framework for determining its three-dimensional atomic arrangement.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs) and other functional organic materials, the crystal structure dictates critical parameters such as solubility, dissolution rate, bioavailability, and stability. 1-Bromo-6-methylnaphthalene, as a substituted naphthalene derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. A definitive crystal structure would provide invaluable insights into its intermolecular interactions, solid-state packing, and potential polymorphic forms, all of which are crucial for rational drug design and materials engineering. This guide outlines the methodological journey to achieve this structural elucidation.

Synthesis of 1-Bromo-6-methylnaphthalene

The synthesis of 1-Bromo-6-methylnaphthalene can be approached through the electrophilic bromination of 2-methylnaphthalene. The regioselectivity of this reaction is a critical consideration. Due to the activating nature of the methyl group, direct bromination of 2-methylnaphthalene would likely yield a mixture of isomers. A more controlled approach would be necessary to selectively obtain the 1-bromo-6-methyl isomer. One plausible synthetic route involves the specific bromination of a precursor with appropriate directing groups, followed by their removal.

A potential, though not definitively referenced for this specific isomer, synthetic pathway could involve the use of a blocking group to direct the bromination to the desired position.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-Bromo-6-methylnaphthalene.

The Art of Crystallization: Obtaining Single Crystals

The cornerstone of single-crystal X-ray diffraction is the availability of a high-quality single crystal. The process of obtaining such a crystal is often the most challenging and empirical step in the entire analysis. For naphthalene derivatives, several crystallization techniques have proven effective.[1][2][3]

Key Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; it should be one in which the compound has moderate solubility.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Experimental Protocol: Crystallization of Naphthalene Derivatives [1][2][3]

-

Solvent Screening: Begin by testing the solubility of 1-Bromo-6-methylnaphthalene in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) to identify suitable candidates for crystallization.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or a slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth:

-

Slow Evaporation: Place the filtered solution in a clean vial, cover it with a perforated cap or parafilm with small pinholes, and leave it undisturbed in a vibration-free environment.

-

Solvent Diffusion: Place the filtered solution in a small vial. Carefully layer a less dense, miscible anti-solvent on top. Seal the vial and allow it to stand.

-

-

Monitoring and Harvesting: Monitor the vials periodically for the formation of single crystals. Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) have formed, carefully harvest them using a mounted loop.

Caption: Workflow for obtaining single crystals of an organic compound.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[4][5][6][7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[4][6][8]

Experimental Workflow:

Caption: The workflow of single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[8]

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[8] This map provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Data Presentation: The Crystallographic Information File (CIF)

The final result of a successful crystal structure analysis is a Crystallographic Information File (CIF). This standard file format contains all the essential information about the crystal structure, including the unit cell parameters, space group, atomic coordinates, and other experimental details.

Representative Crystallographic Data for 1-Bromo-6-methylnaphthalene (Hypothetical):

| Parameter | Value (Hypothetical) |

| Chemical formula | C₁₁H₉Br |

| Formula weight | 221.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

| Z | 4 |

| Calculated density (g/cm³) | 1.475 |

| Absorption coefficient (mm⁻¹) | 3.85 |

| F(000) | 440 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5600 |

| Independent reflections | 2200 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.065, wR2 = 0.135 |

Note: The data presented in this table is hypothetical and serves as a representative example for a molecule of this type. Actual experimental values would need to be determined through the procedures outlined in this guide.

Conclusion: From Hypothesis to High-Resolution Structure

The crystal structure analysis of 1-Bromo-6-methylnaphthalene, while not yet publicly documented, is an achievable goal through the systematic application of established chemical and crystallographic techniques. This guide provides a comprehensive, field-proven framework for researchers to undertake this challenge. From the careful synthesis and the patient art of crystallization to the precise science of X-ray diffraction, each step is critical in the journey to unveil the molecule's three-dimensional architecture. The resulting structural information will undoubtedly be a valuable asset for advancing research and development in fields that can benefit from the unique properties of this and related compounds.

References

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

-

Slideshare. (n.d.). crystallization of napthalene | DOC. Retrieved from [Link]

- Lipsett, F. R. (1957). On the production of single crystals of naphthalene and anthracene. Canadian Journal of Physics, 35(3), 284-290.

-

Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

-

Pro-Analitika. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

University of California, Irvine. (n.d.). Chapter 3 Crystallization. Retrieved from [Link]

- Blagden, N., & Davey, R. J. (2003). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 3(6), 873-885.

-

University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008).

Sources

- 1. crystallization of napthalene | DOC [slideshare.net]

- 2. d.umn.edu [d.umn.edu]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to Determining the Solubility of 1-Bromo-6-methylnaphthalene in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-6-methylnaphthalene is a substituted polycyclic aromatic hydrocarbon with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 1-Bromo-6-methylnaphthalene and presents a detailed, field-proven experimental protocol for its quantitative determination. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and the generation of reliable data crucial for research and development.

Introduction: The Significance of Solubility in a Practical Context

The solubility of a compound is a fundamental physical property that dictates its utility in a vast array of chemical processes. For a molecule like 1-Bromo-6-methylnaphthalene, which possesses both aromatic and halogenated features, its interaction with different solvents will significantly influence reaction kinetics, crystallization behavior, and chromatographic purification. In the context of drug development, understanding solubility is a cornerstone of preclinical assessment, impacting bioavailability and formulation strategies. This guide, therefore, serves as a practical resource for scientists and researchers, offering both a theoretical framework and actionable experimental procedures.

From a theoretical standpoint, the principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. The large, nonpolar naphthalene core of 1-Bromo-6-methylnaphthalene suggests good solubility in nonpolar and moderately polar aprotic solvents. The presence of the bromine atom introduces a degree of polarity and polarizability, potentially enhancing interactions with solvents possessing dipole moments. The methyl group, being electron-donating, can subtly influence the electron density of the aromatic system. However, these qualitative assessments must be substantiated by empirical data for any serious application.

Predicted and Experimentally Determined Solubility of 1-Bromo-6-methylnaphthalene

While specific quantitative solubility data for 1-Bromo-6-methylnaphthalene is not extensively published, we can infer its likely behavior based on the known properties of related compounds such as naphthalene and its other substituted derivatives. Naphthalene, for instance, exhibits low solubility in water but is highly soluble in organic solvents like benzene, ethanol, and ether.[1] It is reasonable to hypothesize that 1-Bromo-6-methylnaphthalene will demonstrate poor solubility in highly polar protic solvents like water and increasing solubility in solvents with lower polarity.

To illustrate the expected data, the following table presents a representative, albeit hypothetical, summary of the solubility of 1-Bromo-6-methylnaphthalene in a range of common organic solvents at ambient temperature. The core value of this guide lies in the subsequent section, which details the methodology to experimentally determine and validate these values.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Hexane | Nonpolar | Moderate |

| Toluene | Nonpolar (Aromatic) | High |

| Dichloromethane | Polar Aprotic | High |

| Chloroform | Polar Aprotic | High |

| Diethyl Ether | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | Moderate to High |

| Acetone | Polar Aprotic | Moderate |

| Isopropanol | Polar Protic | Low to Moderate |

| Ethanol | Polar Protic | Low |

| Methanol | Polar Protic | Low |

| Water | Polar Protic | Very Low / Insoluble |

Experimental Protocol for the Determination of Solubility

The following protocol describes a robust and reliable method for the gravimetric determination of the solubility of 1-Bromo-6-methylnaphthalene. This method is widely applicable to a range of solid organic compounds.

Materials and Equipment

-

1-Bromo-6-methylnaphthalene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Glassware (beakers, volumetric flasks, pipettes)

-

Oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 1-Bromo-6-methylnaphthalene to a known volume of each selected solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To completely remove any suspended particles, centrifuge the vials at a moderate speed.

-

-

Aliquoting and Solvent Evaporation:

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette or syringe. To avoid disturbing the solid, it is advisable to take the aliquot from the upper portion of the supernatant.

-

For highly volatile solvents, a syringe fitted with a syringe filter should be used to prevent loss of dissolved solid during transfer.

-

Transfer the aliquot to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent from the vial. This can be achieved by gentle heating in an oven or, for more sensitive compounds, under a stream of inert gas or in a vacuum oven. The temperature should be kept well below the boiling point of 1-Bromo-6-methylnaphthalene to avoid any loss of the solute.

-

-

Gravimetric Analysis and Calculation:

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

-

-

Data Validation:

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety Considerations

-

Always consult the Safety Data Sheet (SDS) for 1-Bromo-6-methylnaphthalene and all solvents used.[2][3][4][5]

-

Handle 1-Bromo-6-methylnaphthalene with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin and eye irritation.[2]

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Take appropriate precautions against fire hazards when working with flammable solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 1-Bromo-6-methylnaphthalene in common organic solvents. While predictive models offer initial guidance, the empirical data generated through the detailed protocol herein is indispensable for the successful application of this compound in research and development. The self-validating nature of the described methodology, with its emphasis on reaching equilibrium and performing replicate measurements, ensures the generation of high-quality, reliable data.

References

-

ChemSynthesis. (2025). 1-bromo-6-methylnaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methylnaphthalene. Retrieved from [Link]

-

Capot Chemical. (2026). 1-Bromo-3-methylnaphthalene Safety Data Sheet. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

Sources

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 6-Bromo-1-methylnaphthalene | C11H9Br | CID 12327039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

A Theoretical and Computational Roadmap for 1-Bromo-6-methylnaphthalene: Unveiling Molecular Properties and Reactivity

Foreword: Charting a Path for In-Silico Investigation

In the landscape of drug discovery and materials science, a profound understanding of molecular structure, electronics, and reactivity is paramount. 1-Bromo-6-methylnaphthalene, a substituted polycyclic aromatic hydrocarbon, presents a compelling case for detailed theoretical and computational characterization. While experimental data on this specific isomer remains sparse, its structural motifs are prevalent in various functional molecules. This guide, therefore, serves a dual purpose: to consolidate the existing physicochemical knowledge of 1-Bromo-6-methylnaphthalene and to lay out a comprehensive, field-proven computational workflow for its in-depth study. By leveraging the power of modern computational chemistry, we can predict its properties with high accuracy, providing invaluable insights for researchers in medicinal chemistry and materials science, and paving the way for its targeted application.

Introduction to 1-Bromo-6-methylnaphthalene: Knowns and Unknowns

1-Bromo-6-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Br and a molecular weight of approximately 221.10 g/mol .[1][2][3] Its structure consists of a naphthalene core functionalized with a bromine atom at the 1-position and a methyl group at the 6-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Br | [1][3] |

| Molecular Weight | 221.09 g/mol | [1][3] |

| CAS Number | 68251-76-3 | [1] |

| IUPAC Name | 1-bromo-6-methylnaphthalene | [4] |

The Computational Toolkit: Methodologies for a Comprehensive Study

The selection of appropriate computational methods is critical for obtaining reliable and predictive results. For a molecule like 1-Bromo-6-methylnaphthalene, a multi-tiered approach starting from fundamental geometry optimization to advanced electronic structure analysis is recommended.

Foundational Geometry Optimization and Vibrational Analysis

The first and most crucial step is to determine the ground-state molecular geometry. Density Functional Theory (DFT) is the workhorse for such calculations in computational chemistry due to its excellent balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: A 3D model of 1-Bromo-6-methylnaphthalene is constructed using a molecular builder.

-

Method Selection: The B3LYP functional, a widely used hybrid functional, is chosen for its proven track record with organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, including diffuse functions and polarization functions, which are important for capturing the subtle electronic effects of the bromine atom and the aromatic system.

-

Solvent Effects: To simulate realistic conditions, the Polarizable Continuum Model (PCM) can be employed to account for the implicit effects of a solvent, such as dichloromethane or methanol.

-

Calculation Execution: The geometry optimization is performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms.

-

Verification of Minimum: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

Causality Behind the Choices:

-

B3LYP: This functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate geometries and energies.

-

6-311++G(d,p): The triple-zeta quality of this basis set allows for a more accurate representation of the valence electrons. The diffuse functions (++) are essential for describing the electron density far from the nucleus, which is important for anions and excited states. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds.

Probing the Electronic Landscape: Frontier Molecular Orbitals and Electrostatic Potential

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

Workflow for Electronic Structure Analysis

Caption: Workflow for electronic structure and reactivity analysis.

-

Frontier Molecular Orbital (FMO) Analysis: The energy and spatial distribution of the HOMO and LUMO are critical indicators of reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify charge transfer between atoms and identify key donor-acceptor interactions that contribute to the molecule's stability.

Predicting Spectroscopic Signatures

Computational methods can predict various types of spectra, which can be invaluable for identifying and characterizing the molecule experimentally.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.

Protocol for NMR Prediction

-

Method: GIAO-DFT.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) or a functional specifically parameterized for NMR, such as mPW1PW91.

-

Reference Standard: Tetramethylsilane (TMS) is also calculated at the same level of theory, and the chemical shifts of 1-Bromo-6-methylnaphthalene are reported relative to TMS.

2.3.2. UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption peaks.

Protocol for UV-Vis Prediction

-

Method: TD-DFT.

-

Functional/Basis Set: A long-range corrected functional such as CAM-B3LYP is often preferred for calculating excited states, paired with a suitable basis set like 6-311++G(d,p).

-

Number of States: The calculation is typically set to solve for the first 10-20 singlet excited states.

-

Solvent Effects: As with geometry optimization, including a solvent model is crucial for accurate prediction of solvatochromic shifts.

Anticipated Results and Their Implications

Based on the proposed computational workflow, we can anticipate a wealth of predictive data for 1-Bromo-6-methylnaphthalene.

Structural and Electronic Properties

The optimized geometry will provide precise bond lengths and angles. The electronic properties, summarized in the table below, will offer insights into the molecule's stability and reactivity.

| Predicted Parameter | Anticipated Significance |

| HOMO Energy | Indicates the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | A non-zero dipole moment will indicate the overall polarity of the molecule. |

Spectroscopic Fingerprints

The predicted IR, NMR, and UV-Vis spectra will serve as a theoretical benchmark for experimental characterization. For instance, the calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The predicted UV-Vis spectrum will reveal the electronic transitions responsible for its absorption properties.

Self-Validating Systems and Trustworthiness

The trustworthiness of these computational predictions is built upon a self-validating framework:

-

Methodological Consistency: All calculations are performed using the same level of theory (functional and basis set) to ensure internal consistency of the results.

-

Benchmarking: Where possible, the chosen computational methods can be benchmarked against experimental data for similar, well-characterized molecules (e.g., naphthalene, 1-bromonaphthalene) to validate their accuracy for this class of compounds.

-

Convergence Criteria: Strict convergence criteria are employed during the calculations to ensure that the results are mathematically sound and reproducible.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 1-Bromo-6-methylnaphthalene. By systematically applying DFT and TD-DFT methods, we can generate a robust dataset encompassing its structural, electronic, and spectroscopic properties. This in-silico approach not only circumvents the potential challenges of experimental investigation but also provides a foundational understanding of the molecule's behavior at the atomic level. The insights gained from these studies will be invaluable for researchers exploring the potential of 1-Bromo-6-methylnaphthalene and its derivatives in drug development and materials science, providing a clear roadmap for future experimental and theoretical endeavors.

References

-

PubChem . 1-bromo-6-methylnaphthalene. [Link]

-

ChemSynthesis . 1-bromo-6-methylnaphthalene. [Link]

-

PubChem . 6-Bromo-1-methylnaphthalene. [Link]

-

PubChem . 2-Bromo-6-methylnaphthalene. [Link]

-

MDPI . Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. [Link]

-

National Institutes of Health . Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. [Link]

-

Wikipedia . 1-Methylnaphthalene. [Link]

Sources

The Versatile Building Block: A Technical Guide to the Research Applications of 1-Bromo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, naphthalene-based structures offer a unique combination of rigidity, aromaticity, and sites for chemical modification, making them prized intermediates in materials science and medicinal chemistry. This technical guide focuses on a particularly valuable, yet underexplored, derivative: 1-Bromo-6-methylnaphthalene . As a Senior Application Scientist, this document aims to provide not just a list of potential uses, but a deeper understanding of the causality behind its applications, grounded in established chemical principles and supported by practical, validated protocols.

Core Properties and Synthesis of 1-Bromo-6-methylnaphthalene

Before delving into its applications, a foundational understanding of 1-Bromo-6-methylnaphthalene's properties and synthesis is essential.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₉Br |

| Molecular Weight | 221.10 g/mol |

| CAS Number | 68251-76-3[1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. |

Synthesis:

The synthesis of 1-Bromo-6-methylnaphthalene can be achieved through various methods, with a common route involving the bromination of 2-methylnaphthalene. A reliable protocol has been reported in the Journal of Medicinal Chemistry.[2] While the full detailed procedure from the journal should be consulted for precise experimental parameters, the general approach involves the selective bromination of the C1 position of 2-methylnaphthalene. The methyl group at the C6 position directs the electrophilic aromatic substitution to the alpha position of the other ring.

Key Research Applications: A Gateway to Novel Molecules

The reactivity of the C-Br bond in 1-Bromo-6-methylnaphthalene, particularly in palladium-catalyzed cross-coupling reactions, unlocks a vast chemical space for exploration. This section will detail its application in constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom at the 1-position of the naphthalene core makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. For 1-Bromo-6-methylnaphthalene, this reaction opens the door to a wide array of 1-aryl-6-methylnaphthalene derivatives, which are key scaffolds in various functional materials and biologically active molecules.

Reaction Principle: